molecular formula C23H31N5O3 B2536671 3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844837-20-3

3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2536671
CAS RN: 844837-20-3
M. Wt: 425.533
InChI Key: HCGLNUPAZSMBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound you mentioned, have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These compounds have shown promising activity where certain synthesized compounds emerged as potent PARP-1 inhibitors .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, which may share some structural similarities with the compound you mentioned, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is important for their interactions with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their PARP-1 inhibitory activity . Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The study of pyrimidine derivatives has received great attention due to their wide range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

CAS RN

844837-20-3

Product Name

3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C23H31N5O3

Molecular Weight

425.533

IUPAC Name

3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H31N5O3/c1-4-5-6-7-8-14-28-21(29)19-20(25(2)23(28)30)24-22-26(15-9-16-27(19)22)17-10-12-18(31-3)13-11-17/h10-13H,4-9,14-16H2,1-3H3

InChI Key

HCGLNUPAZSMBSD-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.